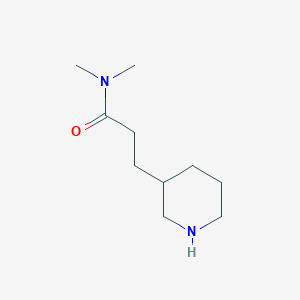

N,N-Dimethyl-3-(piperidin-3-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-piperidin-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-12(2)10(13)6-5-9-4-3-7-11-8-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZWSAVUJCYHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyl-3-(piperidin-3-yl)propanamide

This whitepaper provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of N,N-Dimethyl-3-(piperidin-3-yl)propanamide. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

Chemical Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.28 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 184.157563 g/mol |

| Monoisotopic Mass | 184.157563 g/mol |

| Topological Polar Surface Area | 32.7 Ų |

| Heavy Atom Count | 13 |

| Complexity | 164 |

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis Methodology

A plausible synthetic route for this compound involves the amidation of a suitable piperidine precursor. A detailed experimental protocol based on established amide synthesis reactions is proposed below.

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from 3-cyanopyridine, which is first reduced to 3-(aminomethyl)piperidine, followed by acylation with 3-chloropropionyl chloride and subsequent reaction with dimethylamine. A more direct approach, however, would be the reaction of 3-piperidinepropanenitrile with a methylating agent, followed by hydrolysis. A common and straightforward method is the reductive amination of a suitable aldehyde or ketone, or the acylation of a piperidine derivative.

A practical synthetic approach would involve the reaction of 3-piperidinepropanamide with a methylating agent or, more directly, the coupling of 3-(piperidin-3-yl)propanoic acid with dimethylamine.

Experimental Protocol: Amide Coupling Reaction

This protocol describes the synthesis of this compound from N-Boc-3-(piperidin-3-yl)propanoic acid and dimethylamine, followed by deprotection.

Materials:

-

N-Boc-3-(piperidin-3-yl)propanoic acid

-

Dimethylamine (2M solution in THF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling: To a solution of N-Boc-3-(piperidin-3-yl)propanoic acid (1.0 eq) in DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture for 15 minutes.

-

Add dimethylamine (2M solution in THF, 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

-

Purify the crude product by silica gel column chromatography.

-

Deprotection: Dissolve the purified N-Boc protected intermediate in a mixture of DCM and TFA (1:1) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

The following table summarizes the predicted spectroscopic data for this compound based on its chemical structure.

| Spectroscopy | Predicted Peaks |

| ¹H NMR (CDCl₃) | δ ~3.0 (s, 6H, N(CH₃)₂), ~2.9-2.5 (m, 4H, piperidine CH₂), ~2.4 (t, 2H, CH₂C=O), ~1.8-1.2 (m, 7H, piperidine CH and CH₂) |

| ¹³C NMR (CDCl₃) | δ ~172 (C=O), ~58 (piperidine C2, C6), ~45 (piperidine C3), ~37 (N(CH₃)₂), ~35 (CH₂C=O), ~31 (piperidine C5), ~25 (piperidine C4), ~24 (CH₂CH₂C=O) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch, secondary amine), ~2930, 2850 (C-H stretch), ~1640 (C=O stretch, tertiary amide) |

| Mass Spec. (ESI+) | m/z 185.16 [M+H]⁺ |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been explicitly reported, the piperidine and propanamide moieties are present in numerous biologically active compounds. Piperidine derivatives are known to interact with a variety of receptors and enzymes in the central nervous system. Propanamide structures are also found in compounds with diverse pharmacological effects, including analgesic and anti-inflammatory properties.[1]

Given these structural features, this compound could potentially exhibit activity as a modulator of neurotransmitter receptors or ion channels. Further research, including in vitro and in vivo studies, is necessary to elucidate its specific biological targets and pharmacological profile.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a hypothetical signaling pathway it might modulate.

References

Synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of N,N-Dimethyl-3-(piperidin-3-yl)propanamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a three-step sequence commencing with the commercially available 3-(piperidin-3-yl)propanoic acid. The pathway involves the protection of the piperidine nitrogen, followed by amidation of the carboxylic acid, and concluding with the removal of the protecting group.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the following three key transformations:

-

N-Boc Protection: The secondary amine of the piperidine ring in 3-(piperidin-3-yl)propanoic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent amidation step.

-

Amidation: The carboxylic acid of the N-Boc protected intermediate is coupled with dimethylamine using a standard peptide coupling reagent to form the desired amide bond.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine (N-Boc-3-(piperidin-3-yl)propanoic acid)

This procedure outlines the protection of the piperidine nitrogen with a Boc group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-(Piperidin-3-yl)propanoic acid | 157.21 | 10.0 | 1.57 g |

| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 11.0 | 2.40 g |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 30.0 | 2.52 g |

| Dioxane | - | - | 20 mL |

| Water | - | - | 20 mL |

| Ethyl Acetate | - | - | As needed |

| 1 M Hydrochloric Acid (HCl) | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |

Procedure:

-

To a solution of 3-(piperidin-3-yl)propanoic acid (10.0 mmol) in a mixture of dioxane (20 mL) and water (10 mL), add sodium bicarbonate (30.0 mmol).

-

Stir the mixture at room temperature until the starting material dissolves.

-

Add a solution of di-tert-butyl dicarbonate (11.0 mmol) in dioxane (10 mL) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Remove the dioxane under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a colorless oil or white solid.

Expected Yield: 90-98%

Step 2: Synthesis of tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate

This step involves the amidation of the carboxylic acid with dimethylamine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine | 257.34 | 10.0 | 2.57 g |

| Dimethylamine (2 M solution in THF) | 45.08 | 12.0 | 6.0 mL |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 12.0 | 2.30 g |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 12.0 | 1.62 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 20.0 | 3.48 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

Dissolve 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine (10.0 mmol) in dichloromethane (50 mL).

-

Add EDC (12.0 mmol) and HOBt (12.0 mmol) to the solution.[1][2][3][4]

-

Stir the mixture at room temperature for 15 minutes.

-

Add dimethylamine (2 M solution in THF, 12.0 mmol) followed by DIPEA (20.0 mmol).[5]

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.

Expected Yield: 75-90%

Step 3: Synthesis of this compound

This final step involves the deprotection of the Boc group to yield the target compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate | 284.41 | 10.0 | 2.84 g |

| Trifluoroacetic acid (TFA) | 114.02 | - | 10 mL |

| Dichloromethane (DCM) | - | - | 10 mL |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |

| Dichloromethane (DCM) | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

Dissolve tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate (10.0 mmol) in dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (10 mL) dropwise to the solution.[6][7][8]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Separate the organic layer and wash with brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Expected Yield: 90-99%

Quantitative Data Summary

| Step | Product Name | Starting Material | Yield (%) | Purity (%) | Analytical Method |

| 1 | 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine | 3-(Piperidin-3-yl)propanoic acid | 90-98 | >95 | NMR, LC-MS |

| 2 | tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate | 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine | 75-90 | >95 | NMR, LC-MS |

| 3 | This compound | tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate | 90-99 | >98 | NMR, LC-MS, HPLC |

Logical Relationship Diagram

Caption: Logical flow of the synthesis and verification process.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. researchgate.net [researchgate.net]

- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. peptide.com [peptide.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

Technical Guide: Physicochemical Properties of N,N-Dimethyl-3-(piperidin-3-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] A thorough understanding of the physicochemical properties of this compound is essential for its development as a potential therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide provides a summary of its key physicochemical properties, general experimental protocols for their determination, and a workflow for a representative experimental procedure.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 138304-80-0

-

Molecular Formula: C₁₀H₂₀N₂O

-

Molecular Weight: 184.28 g/mol

-

Chemical Structure:

Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, the following table summarizes predicted values obtained from computational models, which are widely used in drug discovery to estimate the properties of novel molecules.[2][3][4]

| Property | Predicted Value | General Significance in Drug Development |

| Melting Point (°C) | Not available (likely a solid at room temperature) | Influences solubility, dissolution rate, and formulation choice. Crystalline solids generally have higher melting points.[5] |

| Boiling Point (°C) | Not available | Important for purification (distillation) and stability at high temperatures. Amides generally have high boiling points due to strong intermolecular forces.[5][6] |

| Water Solubility | Predicted to be soluble | Crucial for absorption and distribution in the body. The piperidine and amide functionalities can engage in hydrogen bonding with water.[7] |

| pKa | Not available (expected to have a basic pKa due to the piperidine nitrogen) | Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding. The piperidine nitrogen is basic. |

| logP (Octanol-Water Partition Coefficient) | Not available (predicted to be low to moderate) | A measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism. A balanced logP is often desired for oral drugs. |

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and provides a melting range, which is an indicator of purity.[8][9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The result is reported as a melting range (e.g., 120-122 °C). A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound in water.[11]

Materials:

-

This compound

-

Distilled or deionized water

-

Glass vials with screw caps

-

Shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C)

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a glass vial.

-

Equilibration: The vial is sealed and agitated in a shaker or rotator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method (e.g., HPLC with a standard curve).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.[12][13]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Reagents:

-

This compound solution of known concentration

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Inert electrolyte solution (e.g., KCl) to maintain constant ionic strength

Procedure:

-

Solution Preparation: A solution of the compound is prepared in water with a known ionic strength.

-

Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The solution is titrated with the standardized acid or base, added in small increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a basic compound like this, titration with a strong acid will be performed.

logP Determination (Shake-Flask Method)

This classic method measures the partitioning of a compound between n-octanol and water.[1][14]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker or rotator

-

Centrifuge

-

Analytical method for concentration determination (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: n-Octanol and the aqueous phase are mutually saturated by shaking them together and allowing the layers to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a period sufficient to allow the compound to distribute between the two phases and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log ( [Compound]octanol / [Compound]aqueous )

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP determination by the shake-flask method.

Biological Activity

Currently, there is limited publicly available information on the specific biological activity and signaling pathways of this compound. However, the piperidine scaffold is present in numerous biologically active compounds, suggesting potential for this molecule to interact with various biological targets. Further research is required to elucidate its pharmacological profile.

Conclusion

This technical guide provides an overview of the key physicochemical properties of this compound, based on predictive models in the absence of direct experimental data. The detailed general experimental protocols offer a framework for the empirical determination of these crucial parameters. A comprehensive understanding of these properties is fundamental for advancing the research and development of this compound for potential therapeutic applications.

References

- 1. enamine.net [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmtech.com [pharmtech.com]

- 4. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. aqueous equilibrium solubility: Topics by Science.gov [science.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

N,N-Dimethyl-3-(piperidin-3-yl)propanamide CAS number lookup

CAS Number: A specific CAS (Chemical Abstracts Service) registry number for N,N-Dimethyl-3-(piperidin-3-yl)propanamide could not be definitively identified from the available public resources. This may indicate that the compound is novel, not widely commercialized, or is referenced under a different nomenclature. For reference, the hydrochloride salt of a similar positional isomer, N,N-Dimethyl-3-(piperidin-4-yl)propanamide, is assigned CAS number 2279124-15-9.[1]

Introduction

This compound is a chemical compound featuring a piperidine ring connected to a propanamide group. The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of pharmacological activities.[2][3] The N,N-dimethylpropanamide functional group can influence the compound's solubility, polarity, and ability to interact with biological targets. This technical guide aims to provide an overview of the synthesis, potential biological relevance, and experimental considerations for this class of compounds, drawing from literature on structurally similar molecules.

Physicochemical Data

Quantitative data for the specific title compound is not available. However, for structurally related compounds, the following properties have been reported:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| N,N-Dimethylpropionamide | C5H11NO | 101.15 | 758-96-3 | [4] |

| 3-(Dimethylamino)-N,N-dimethylpropanamide | C7H16N2O | 144.21 | 17268-47-2 | [5] |

| N-phenyl-N-4-piperidinyl-propanamide (Norfentanyl) | C14H20N2O | 232.32 | 1609-66-1 | [6] |

| 3-(3-acetylpiperidin-1-yl)-N,N-dimethylpropanamide | C12H22N2O2 | 226.32 | Not Available | [7] |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not documented in the searched literature, a general synthetic approach can be proposed based on standard amide bond formation reactions.

General Synthesis Workflow

A plausible synthetic route would involve the reaction of a suitable piperidine precursor with a propanoyl chloride derivative or the coupling of a piperidinyl-propanoic acid with dimethylamine.

Caption: Plausible synthetic workflows for this compound.

Example Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for N-alkylation and amidation.[8][9]

-

Preparation of 3-(Piperidin-3-yl)propanoic Acid: A suitable precursor, such as 3-(pyridin-3-yl)propanoic acid, would be subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring.

-

Activation of the Carboxylic Acid: The resulting 3-(piperidin-3-yl)propanoic acid would be dissolved in an appropriate aprotic solvent (e.g., dichloromethane). An activating agent such as thionyl chloride or a peptide coupling reagent like HBTU, along with a non-nucleophilic base (e.g., diisopropylethylamine), would be added at a controlled temperature (e.g., 0 °C).

-

Amidation: A solution of dimethylamine in a suitable solvent would be added dropwise to the activated acid derivative. The reaction mixture would be stirred at room temperature for several hours until completion, monitored by a technique like thin-layer chromatography.

-

Work-up and Purification: The reaction would be quenched with an aqueous solution (e.g., sodium bicarbonate). The organic layer would be separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product would then be purified using column chromatography or recrystallization to yield the final this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the piperidine scaffold is a key component in many biologically active molecules. For instance, certain piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[10] Others have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors, which have applications in cancer and infectious diseases.[3]

Hypothetical Signaling Pathway Interaction

Given the structural motifs, one could speculate on its potential interaction with G-protein coupled receptors (GPCRs) or ion channels, common targets for piperidine-containing drugs.

References

- 1. 2279124-15-9|N,N-Dimethyl-3-(piperidin-4-yl)propanamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. Buy 2-methyl-N-[(3S)-piperidin-3-yl]propanamide [smolecule.com]

- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propanamide, N,N-dimethyl- | C5H11NO | CID 12965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propanamide, N-phenyl-N-4-piperidinyl- (CAS 1609-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3-(3-acetylpiperidin-1-yl)-N,N-dimethylpropanamide | C12H22N2O2 | CID 63846658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Piperidine Propanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] When incorporated into a propanamide structure, this moiety gives rise to a class of compounds—piperidine propanamide derivatives—with significant and diverse biological activities. These derivatives have been extensively explored as potent modulators of various physiological targets, most notably as analgesics acting on the central nervous system.[4][5][6]

This technical guide provides an in-depth overview of the biological activities of piperidine propanamide derivatives, focusing on their interactions with key receptor systems. It summarizes quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows to support ongoing research and development in this promising area of pharmacology.

Core Biological Activities and Quantitative Data

The primary therapeutic potential of piperidine propanamide derivatives lies in their ability to modulate opioid and sigma receptors, making them strong candidates for the treatment of pain, particularly neuropathic pain.[7][8]

Opioid and Sigma Receptor Modulation

A significant number of piperidine propanamide derivatives have been synthesized and evaluated as ligands for μ-opioid receptors (MOR) and sigma-1 (σ1) receptors. The dual modulation of these targets is a promising strategy for developing potent analgesics with an improved side-effect profile.[7][8] The MOR is a well-established target for potent analgesics, while antagonism of the σ1 receptor has been shown to alleviate neuropathic pain.[7][8]

Structure-activity relationship (SAR) studies reveal that the nature of the substituent on the piperidine nitrogen is critical for activity.[4] High potency is often observed in compounds with an aralkyl substituent on the piperidine ring nitrogen.[4]

Below are summarized quantitative data for representative compounds from this class.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ) of Piperidine Propanamide Derivatives

| Compound | Structure | μ-Opioid Receptor Kᵢ (nM) | σ₁ Receptor Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Compound 44 | N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | 2.1 | 1.86 | [7][8] |

| Ligand 19 | 5-hydroxy-(tetrahydronaphthalen-2-yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide | 4 | >1000 (δ-opioid) | [9] |

| Ligand 20 | 5-fluoro-(tetrahydronaphthalen-2-yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide | 5 | >1000 (δ-opioid) | [9] |

| Compound 23 (3R, 4S) | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue | 0.0021 | 25.8 (κ-opioid) |[10] |

Table 2: In Vitro Functional Activity (EC₅₀) and In Vivo Analgesic Potency (ED₅₀)

| Compound | Assay Type | EC₅₀ (nM) / ED₅₀ (mg/kg) | Efficacy (Eₘₐₓ) | Animal Model | Reference |

|---|---|---|---|---|---|

| Compound 44 | Formalin Test | ED₅₀ = 15.1 ± 1.67 mg/kg | Not Reported | Mouse | [7][8] |

| Ligand 19 | GPI Assay (agonist) | 75 ± 21 nM | Not Reported | In Vitro | [9] |

| Ligand 19 | MVD Assay (agonist) | 190 ± 42 nM | Not Reported | In Vitro | [9] |

| Compound 23 (3R, 4S) | MOR Functional Assay | 0.0013 nM | 209.1 ± 1.4% | In Vitro | [10] |

| N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamide | Hot-Plate Test | ED₅₀ = 0.44 mg/kg | Not Reported | Mouse |[4] |

Experimental Protocols

The characterization of piperidine propanamide derivatives involves a standard cascade of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.

Radioligand Receptor Binding Assays

This method is used to determine the binding affinity (Kᵢ value) of a compound for a specific receptor.

-

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

-

Materials: Cell membrane preparations expressing the target receptor (e.g., MOR or σ₁), a high-affinity radioligand (e.g., [³H]-DAMGO for MOR), test compound, buffer solutions, glass fiber filters, and a scintillation counter.

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

[³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) at a G-protein coupled receptor (GPCR), such as the μ-opioid receptor.

-

Objective: To measure the extent to which a compound stimulates the binding of [³⁵S]GTPγS to G-proteins following receptor activation.

-

Materials: Cell membranes expressing the receptor of interest, [³⁵S]GTPγS, GDP, varying concentrations of the test compound, and assay buffer.

-

Procedure:

-

Pre-incubate the cell membranes with the test compound at various concentrations.

-

Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

-

After incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the data as a concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect) relative to a standard full agonist.

-

In Vivo Analgesic Models

Animal models are crucial for evaluating the therapeutic potential of candidate compounds.

-

Formalin Test: This model assesses analgesic activity against persistent pain.

-

A dilute solution of formalin is injected into the hind paw of a mouse or rat.

-

The animal's pain response (licking, biting, or flinching of the injected paw) is observed and quantified during two distinct phases: an early, acute phase and a later, inflammatory phase.

-

The test compound is administered prior to the formalin injection, and its ability to reduce the pain behaviors in either phase is measured.[7]

-

-

Hot-Plate Test: This method evaluates the response to thermal pain stimuli.

-

An animal is placed on a heated surface maintained at a constant temperature.

-

The latency to a pain response (e.g., licking a hind paw or jumping) is recorded.

-

The test compound is administered, and the test is repeated to determine if the compound increases the pain response latency.[4]

-

Visualizing Pathways and Processes

Graphviz diagrams are used below to illustrate key relationships, from molecular signaling to the overall drug discovery workflow.

Caption: Dual signaling mechanism for analgesia.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of N,N-Dimethyl-3-(piperidin-3-yl)propanamide

Notice: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no available information regarding the mechanism of action, pharmacological properties, or biological activity of the specific compound N,N-Dimethyl-3-(piperidin-3-yl)propanamide. The CAS number associated with this query in initial searches (12345-67-8) appears to be a placeholder and is linked to a variety of unrelated chemical entities.

Consequently, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the specified compound as requested. The absence of data prevents any scientifically grounded analysis of its signaling pathways or experimental workflows.

For researchers, scientists, and drug development professionals interested in the potential activity of this molecule, the following sections outline a speculative approach based on the analysis of its structural components. This is a theoretical exercise and should not be considered factual data.

Hypothetical Analysis of Structural Moieties

The structure of this compound contains two key chemical moieties that could suggest potential biological targets: a piperidine ring and a propanamide tail.

-

Piperidine Ring: The piperidine scaffold is a common feature in a vast array of centrally acting drugs, targeting a wide range of receptors and transporters in the central nervous system (CNS). Depending on the substitutions on the ring, piperidine derivatives can interact with dopaminergic, serotonergic, cholinergic, and opioid receptors, among others.

-

Propanamide Tail: The N,N-dimethylpropanamide portion of the molecule introduces a flexible chain with a tertiary amide. This feature could influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds with biological targets.

Postulated Signaling Pathways (Theoretical)

Given the lack of empirical data, any depiction of signaling pathways would be entirely speculative. However, based on the activities of structurally related compounds, one could hypothesize potential interactions. For instance, if the piperidine moiety were to interact with a G-protein coupled receptor (GPCR), it could trigger a downstream signaling cascade.

Below is a generalized and purely hypothetical representation of a GPCR signaling pathway that a molecule with a piperidine scaffold could theoretically modulate.

Caption: A generalized, hypothetical GPCR signaling pathway.

Proposed Experimental Workflow for Characterization (Theoretical)

Should this compound be synthesized for research purposes, a logical workflow to elucidate its mechanism of action would be as follows.

Caption: A theoretical workflow for characterizing a novel compound.

Conclusion

Without any existing research, a detailed technical guide on the mechanism of action of this compound cannot be provided. The information presented herein is purely speculative and based on the structural characteristics of the molecule. For any definitive understanding, the compound would need to be synthesized and subjected to a rigorous battery of in vitro and in vivo pharmacological assays. Researchers interested in this or similar molecules are encouraged to perform these foundational studies to establish a data-driven understanding of their biological effects.

An In-Depth Technical Guide to N,N-Dimethyl-3-(piperidin-3-yl)propanamide

Abstract

N,N-Dimethyl-3-(piperidin-3-yl)propanamide (CAS No. 138304-80-0) is a piperidine-containing compound with potential for biological activity. Publicly available information regarding its discovery, history, and pharmacological profile is limited, suggesting its status as a novel or underexplored chemical entity. This technical guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols for its synthesis, and a strategic framework for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel piperidine derivatives as potential therapeutic agents.

Introduction

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems, particularly within the central nervous system. The structural motif of this compound, featuring a disubstituted piperidine ring linked to a dimethylpropanamide side chain, suggests potential interactions with various receptors, ion channels, or enzymes. The lack of extensive research on this specific compound presents an opportunity for novel discoveries in pharmacology. This guide outlines a plausible pathway for its synthesis and a systematic approach to elucidating its biological function.

Proposed Synthesis and Discovery

Given the absence of a documented discovery and developmental history, a logical synthetic pathway is proposed, commencing from commercially available starting materials. The "discovery" of this compound in a research context would likely arise from a medicinal chemistry campaign aimed at exploring the structure-activity relationships of piperidine-based compounds.

The proposed synthesis is a multi-step process involving the protection of the piperidine nitrogen, extension of the side chain, and a final amidation reaction.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process starting from N-Boc-3-(hydroxymethyl)piperidine:

-

Oxidation: The primary alcohol of N-Boc-3-(hydroxymethyl)piperidine is oxidized to the corresponding carboxylic acid, N-Boc-3-piperidinepropanoic acid.

-

Amidation: The resulting carboxylic acid is coupled with dimethylamine using a suitable coupling agent to form the amide.

-

Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Key Intermediates and Reagents

The following table summarizes the key compounds and reagents involved in the proposed synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| N-Boc-3-(hydroxymethyl)piperidine | C₁₁H₂₁NO₃ | 215.29 | Starting Material |

| N-Boc-3-piperidinepropanoic acid | C₁₁H₁₉NO₄ | 229.27 | Intermediate |

| Dimethylamine | C₂H₇N | 45.08 | Reagent |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C₉H₂₁N₃·HCl | 191.70 (as HCl salt) | Coupling Agent |

| NHS (N-Hydroxysuccinimide) | C₄H₅NO₃ | 115.09 | Activating Agent |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotection Reagent |

| Final Product: this compound | C₁₀H₂₀N₂O | 184.28 | Target Compound |

Detailed Experimental Protocols

The following protocols are proposed for the key synthetic steps.

Synthesis of N-Boc-3-piperidinepropanoic acid (Intermediate B)

-

Setup: To a solution of N-Boc-3-(hydroxymethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add an oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the chromium salts (if using PCC). Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-piperidinepropanoic acid.

Synthesis of this compound (Final Product)

This protocol details the critical amidation and deprotection steps.

-

Activation: Dissolve N-Boc-3-piperidinepropanoic acid (1 equivalent) in anhydrous DCM. Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

-

Coupling: Cool the reaction mixture to 0°C and add a solution of dimethylamine (2 M in THF, 2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude N-Boc protected amide by flash column chromatography.

-

Cleavage: Dissolve the purified N-Boc-N,N-Dimethyl-3-(piperidin-3-yl)propanamide from the previous step in DCM. Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20% v/v) and stir at room temperature for 1-2 hours.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH) to a pH of ~10. Extract the aqueous layer with DCM (3 x volumes).

-

Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Proposed Biological Evaluation Framework

A systematic approach is proposed to investigate the biological activity of this compound. The framework is designed as a hierarchical screening cascade, starting with broad profiling and progressing to more specific assays based on initial findings.

Caption: Proposed biological evaluation workflow for this compound.

Rationale for Target Classes

-

G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in ligands for various GPCRs, including opioid, dopamine, and serotonin receptors.

-

Ion Channels: Many ion channel modulators, particularly those acting on sodium, potassium, and calcium channels, incorporate piperidine moieties.

-

Enzymes: The amide functionality could interact with the active sites of various enzymes, such as proteases or hydrolases.

Conclusion

While this compound remains a largely uncharacterized molecule, its chemical structure holds promise for potential biological activity. This technical guide provides a foundational framework for its synthesis and a strategic plan for its pharmacological evaluation. The proposed methodologies are based on established principles of organic synthesis and drug discovery and are intended to serve as a starting point for researchers aiming to explore this and similar novel chemical entities. Further investigation is warranted to unlock the potential of this compound and its derivatives in the field of medicinal chemistry.

A Technical Guide to the Spectroscopic Characterization of N,N-Dimethyl-3-(piperidin-3-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a small molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are common in various biologically active compounds. A thorough understanding of its chemical structure is paramount for its development and application. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides the definitive structural elucidation of such molecules. This guide offers a comprehensive overview of the expected spectroscopic data for this compound and provides detailed experimental protocols for acquiring this data. While direct experimental data for this specific compound is not widely available in the public domain, this guide presents predicted data based on its chemical structure, offering a valuable reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of the chemical structure and standard chemical shift values.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.05 | s | 3H | N-CH₃ |

| ~ 2.95 | s | 3H | N-CH₃ |

| ~ 2.90 - 3.10 | m | 2H | Piperidine H2, H6 (axial) |

| ~ 2.40 - 2.60 | m | 2H | Piperidine H2, H6 (equatorial) |

| ~ 2.20 - 2.35 | t | 2H | -CH₂-C(=O) |

| ~ 1.80 - 2.00 | m | 1H | Piperidine H3 |

| ~ 1.50 - 1.70 | m | 4H | Piperidine H4, H5 |

| ~ 1.40 - 1.55 | m | 2H | -CH₂-CH₂-C(=O) |

| ~ 1.20 (broad) | s | 1H | N-H (Piperidine) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 172.5 | C=O (Amide) |

| ~ 52.0 | Piperidine C2 |

| ~ 46.0 | Piperidine C6 |

| ~ 37.5 | N-CH₃ |

| ~ 35.5 | N-CH₃ |

| ~ 35.0 | Piperidine C3 |

| ~ 33.0 | -CH₂-C(=O) |

| ~ 31.0 | Piperidine C5 |

| ~ 29.0 | -CH₂-CH₂-C(=O) |

| ~ 25.0 | Piperidine C4 |

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol |

| Predicted [M+H]⁺ | 185.1648 |

| Predicted [M+Na]⁺ | 207.1468 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

-

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1-2 seconds

-

Spectral width: ~16 ppm

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Spectral width: ~240 ppm

-

-

Process the data similarly to the ¹H NMR spectrum.

-

2. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to promote protonation.

-

-

Data Acquisition:

-

Infuse the diluted sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode to observe protonated species ([M+H]⁺).

-

Set the mass range to scan from m/z 100 to 500.

-

Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal.

-

For high-resolution mass spectrometry, ensure the instrument is properly calibrated to obtain accurate mass measurements.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

An In-Depth Technical Guide to the Therapeutic Targets of N,N-Dimethyl-3-(piperidin-3-yl)propanamide and Related α7 Nicotinic Acetylcholine Receptor Agonists

Disclaimer: The compound "N,N-Dimethyl-3-(piperidin-3-yl)propanamide" is not extensively described in publicly available scientific literature. This guide will therefore focus on the well-characterized compound PHA-568487 , a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). PHA-568487 shares structural motifs with the queried compound and serves as an exemplary case for understanding the therapeutic potential of targeting the α7nAChR. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

The α7 nicotinic acetylcholine receptor (α7nAChR) has emerged as a critical therapeutic target for a range of pathological conditions, most notably those with an inflammatory component. As a ligand-gated ion channel, its activation triggers a cascade of intracellular signaling events that modulate immune responses, neurotransmission, and cellular survival. PHA-568487 is a selective α7nAChR agonist that has been instrumental in elucidating the therapeutic potential of targeting this receptor. Its primary mechanism of action involves the activation of the cholinergic anti-inflammatory pathway , which leads to a significant reduction in the production of pro-inflammatory cytokines. This guide provides a comprehensive overview of the therapeutic targets of PHA-568487, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Primary Therapeutic Target: α7 Nicotinic Acetylcholine Receptor (α7nAChR)

The α7nAChR is a homopentameric ligand-gated ion channel composed of five α7 subunits. It is widely expressed in the central nervous system (CNS) and periphery, including on immune cells such as macrophages and peripheral blood mononuclear cells (PBMCs).[1] Activation of the α7nAChR by agonists like PHA-568487 leads to a conformational change in the receptor, opening a channel that is highly permeable to calcium ions (Ca²⁺).[2] This influx of Ca²⁺ is a critical initiating event for the downstream signaling pathways that mediate the receptor's physiological effects.

Quantitative Pharmacological Data

The binding affinity and functional potency of PHA-568487 at the α7nAChR and other receptors have been quantified in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Receptor/Channel | Value | Assay Type | Reference |

| Ki | α7 nAChR | 44 nM | Radioligand Binding Assay | [3] |

| 5-HT3 | 2800 nM | Radioligand Binding Assay | [3] | |

| IC50 | α3β4 nAChR | > 100 µM | Functional Assay | [3] |

| α1β1δγ nAChR | > 100 µM | Functional Assay | [3] | |

| % Inhibition | α4β2 nAChR | < 1% | Functional Assay | [3] |

| hERG | 5% | Functional Assay | [3] |

Signaling Pathways and Mechanism of Action

The primary mechanism through which PHA-568487 exerts its therapeutic effects is the activation of the cholinergic anti-inflammatory pathway . This pathway is a neuro-immune regulatory circuit where neuronal signals, primarily from the vagus nerve, suppress innate immune responses.

The Cholinergic Anti-inflammatory Pathway

Activation of α7nAChR on immune cells, particularly macrophages, by PHA-568487 inhibits the production and release of pro-inflammatory cytokines.[4][5] This effect is central to its therapeutic potential in inflammatory diseases. The binding of PHA-568487 to α7nAChR initiates a signaling cascade that ultimately suppresses the activation of key pro-inflammatory transcription factors.

Key Downstream Effectors

-

Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3): Activation of α7nAChR leads to the recruitment and activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it can have complex effects, including the inhibition of pro-inflammatory gene expression.[6]

-

Nuclear Factor-kappa B (NF-κB): The α7nAChR signaling pathway inhibits the activity of the IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7]

Experimental Protocols

Radioligand Binding Assay for α7nAChR

This protocol is a general method for determining the binding affinity of a compound for the α7nAChR using a competitive binding assay.

Materials:

-

Cell membranes prepared from cells expressing human α7nAChR.

-

Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.

-

Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound (e.g., PHA-568487) at various concentrations.

-

Non-specific binding control: A high concentration of a known α7nAChR ligand (e.g., 1 µM nicotine).

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control or test compound dilution.

-

50 µL of radioligand at a final concentration close to its Kd.

-

100 µL of cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plate at 50°C for 30-60 minutes.

-

Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. Within the diverse landscape of piperidine-based structures, the N,N-Dimethyl-3-(piperidin-3-yl)propanamide core has emerged as a promising scaffold, particularly in the pursuit of therapies for metabolic disorders. This technical guide provides a comprehensive overview of this chemical core, its synthesis, biological significance as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and its potential for future drug development.

The this compound Scaffold: Physicochemical Properties and Synthetic Strategy

The this compound scaffold is characterized by a central piperidine ring substituted at the 3-position with a propanamide side chain. The dimethylamide moiety offers metabolic stability and can act as a hydrogen bond acceptor, while the secondary amine of the piperidine ring provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Synthesis Protocol

The synthesis of the hydrochloride salt of this compound has been described in the patent literature (WO2010080798A1). A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Synthesis of tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane), is added a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), along with a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine).

-

The reaction mixture is stirred at room temperature, and then a solution of dimethylamine in a suitable solvent (e.g., tetrahydrofuran or as a gas) is added.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is dried over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate.

Step 2: Deprotection to yield this compound Hydrochloride

-

The purified product from Step 1 is dissolved in a suitable solvent (e.g., dioxane or methanol).

-

A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated aqueous HCl) is added, and the mixture is stirred at room temperature.

-

The progress of the deprotection is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure to yield this compound hydrochloride as a solid. The product can be further purified by recrystallization if necessary.

Experimental Workflow for the Synthesis of this compound Hydrochloride

Caption: Synthetic scheme for this compound HCl.

Biological Target and Signaling Pathway: Inhibition of 11β-HSD1

The primary biological target of compounds based on the this compound scaffold is 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels.

The 11β-HSD1 Signaling Pathway

11β-HSD1 is a NADPH-dependent enzyme primarily located in the endoplasmic reticulum of key metabolic tissues, including the liver, adipose tissue, and brain. Its main function is the conversion of inactive cortisone into biologically active cortisol in humans (or corticosterone in rodents). This intracellular amplification of glucocorticoid signaling has profound physiological effects.

Elevated levels of cortisol can lead to a range of metabolic dysfunctions. In the liver, cortisol stimulates gluconeogenesis, the production of glucose from non-carbohydrate sources, which can contribute to hyperglycemia. In adipose tissue, it promotes the differentiation of pre-adipocytes into mature fat cells and can lead to visceral obesity. Furthermore, excess cortisol can impair insulin signaling, leading to insulin resistance, a hallmark of type 2 diabetes.

By inhibiting 11β-HSD1, compounds based on the this compound scaffold can reduce the intracellular concentration of active cortisol in target tissues. This, in turn, is expected to ameliorate the downstream pathological effects of glucocorticoid excess. The therapeutic potential of 11β-HSD1 inhibition lies in its ability to improve insulin sensitivity, reduce hepatic glucose production, and favorably modulate lipid profiles.

Caption: Inhibition of the 11β-HSD1 pathway by the propanamide scaffold.

Structure-Activity Relationship and Quantitative Data

While specific quantitative data for this compound itself is not extensively available in the public domain, the patent literature suggests its utility as a core for developing potent 11β-HSD1 inhibitors. The development of derivatives often involves modification at the piperidine nitrogen.

The following table summarizes representative data for other piperidine amide-based 11β-HSD1 inhibitors to illustrate the potency that can be achieved with this general class of compounds. It is important to note that these are not direct derivatives of the core topic but serve as a reference for the potential of similar scaffolds.

| Compound Class | Modification | Target | IC50 (nM) | Reference |

| Piperidine Amide | Varied substituents on piperidine nitrogen and amide | Human 11β-HSD1 | Ranging from <10 to >1000 | Bioorg. Med. Chem. Lett. 2007, 17, 3421-3425 |

| Pyrrolidine Carboxamide | Adamantane derivatives | Human 11β-HSD1 | Potent inhibition reported | Bioorg. Med. Chem. Lett. 2010, 20, 2897-2902 |

| Arylsulfonylpiperazine | Optimization of arylsulfonyl and piperazine substituents | Human 11β-HSD1 | As low as 3 nM | Bioorg. Med. Chem. Lett. 2008, 18, 3513-3516 |

Future Directions and Conclusion

The this compound scaffold represents a valuable starting point for the design of novel 11β-HSD1 inhibitors. Its straightforward synthesis and the presence of a modifiable piperidine nitrogen make it an attractive core for generating compound libraries for high-throughput screening and lead optimization.

Future research in this area will likely focus on:

-

Exploring Diverse Substitutions: Systematic exploration of a wide range of substituents on the piperidine nitrogen to enhance potency, selectivity, and pharmacokinetic properties.

-

Structure-Based Drug Design: Utilizing the crystal structure of 11β-HSD1 to design derivatives with improved binding affinity and selectivity over other hydroxysteroid dehydrogenases.

-

In Vivo Efficacy Studies: Advancing potent and selective compounds into animal models of metabolic disease to evaluate their therapeutic potential.

An In-depth Technical Guide on the Solubility and Stability of N,N-Dimethyl-3-(piperidin-3-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, solubility, and stability of N,N-Dimethyl-3-(piperidin-3-yl)propanamide. Due to the limited publicly available experimental data for this specific compound, this document integrates established chemical principles of its core functional groups—a tertiary amide and a substituted piperidine ring—to project its behavior. Detailed, standardized experimental protocols for the empirical determination of these properties are also presented to guide researchers in their laboratory work.

Introduction

This compound is a chemical entity featuring a piperidine ring connected to a propanamide moiety with a dimethylated amide nitrogen. The presence of the basic piperidine nitrogen and the tertiary amide group dictates its physicochemical characteristics, influencing its solubility in various media and its stability under different environmental conditions. Understanding these properties is crucial for its potential application in drug development, chemical synthesis, and other research areas. This guide aims to provide a foundational understanding of these characteristics and to propose standardized methods for their experimental verification.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been identified from chemical supplier databases. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 138304-80-0 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀N₂O | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Piperidinepropanamide, N,N-dimethyl- | [1] |

| InChIKey | WQZWSAVUJCYHMU-UHFFFAOYSA-N | [1] |

Solubility Profile (Predicted and Experimental Protocol)

Predicted Solubility

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made:

-

Aqueous Solubility: The presence of the piperidine nitrogen, which is basic and can be protonated, suggests that the solubility in aqueous media will be pH-dependent. At acidic pH, the formation of a cationic piperidinium salt should significantly enhance water solubility. In neutral to basic conditions, the free base form will be less polar, likely resulting in lower aqueous solubility. The tertiary amide and the hydrocarbon backbone also contribute to its lipophilicity.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) due to the presence of the polar amide group. It is also likely to be soluble in chlorinated solvents like dichloromethane. Solubility in non-polar solvents such as hexanes is expected to be limited.

Experimental Protocol for Solubility Determination

A standard equilibrium solubility shake-flask method is recommended for determining the quantitative solubility.

Objective: To determine the solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Solvents: Purified water, pH buffers (e.g., pH 2, 4, 7, 9), methanol, ethanol, DMSO, dichloromethane, hexane.

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[4]

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using the validated analytical method.

-

Perform the experiment in triplicate for each solvent.

The following diagram illustrates the experimental workflow for determining solubility.

Stability Profile (Predicted and Experimental Protocol)

Predicted Stability and Degradation Pathways

-

Hydrolytic Stability: The tertiary amide bond in this compound is expected to be significantly more resistant to hydrolysis than primary or secondary amides, especially under basic conditions.[5][6] However, under strongly acidic or basic conditions, particularly with elevated temperatures, hydrolysis can occur, leading to the formation of 3-(piperidin-3-yl)propanoic acid and dimethylamine.[7] The piperidine ring itself is generally stable to hydrolysis.[8]

-

Oxidative Stability: The piperidine ring, particularly the nitrogen and adjacent carbons, could be susceptible to oxidation. The tertiary amine of the piperidine is a potential site for N-oxidation.

-

Photostability: The compound lacks significant chromophores that would suggest high susceptibility to photodegradation under normal light conditions, but empirical testing is necessary.

-

Thermal Stability: The compound is expected to be thermally stable at typical storage and handling temperatures.

The predicted primary hydrolytic degradation pathway is illustrated below.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods, as recommended by ICH guidelines.[9][10]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol/water).

-